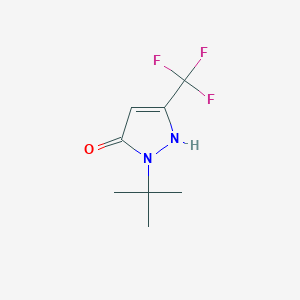

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-

描述

Historical Context and Development of Trifluoromethylated Pyrazoles

The development of trifluoromethylated pyrazoles traces its origins to the pioneering work of F. Lehmann in 1927, who first investigated trifluoromethyl groups in relationship to biological activity. This foundational research was followed by an early comprehensive review that appeared in 1958, establishing the scientific framework for understanding fluorinated heterocycles. The synthetic methodology for introducing trifluoromethyl groups began with Frédéric Swarts in 1892, who developed an early synthetic method based on antimony fluoride, demonstrating the conversion of benzotrichloride with SbF3 to form PhCF2Cl and PhCF3.

The evolution of trifluoromethylation techniques accelerated significantly in the 1930s when Kinetic Chemicals and IG Farben replaced SbF3 with HF in these transformations. A major breakthrough occurred in 1968 with the development of the McLoughlin-Thrower reaction, an early coupling reaction utilizing iodofluoroalkanes, iodoaromatic compounds and copper. This advancement was further refined in 1969 when Kobayashi and Kumadaki adapted their protocol specifically for trifluoromethylations, establishing methodologies that would influence synthetic approaches for decades.

The term pyrazole itself was given to this class of compounds by German Chemist Ludwig Knorr in 1883, providing the nomenclatural foundation for this heterocyclic family. Subsequently, Hans von Pechmann developed a classical method in 1898 for pyrazole synthesis from acetylene and diazomethane, establishing fundamental synthetic principles that continue to influence modern approaches.

Significance in Heterocyclic Chemistry

The significance of 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- in heterocyclic chemistry extends beyond its structural complexity to encompass its role as a versatile synthetic intermediate and biologically active scaffold. Nitrogen-containing heterocyclic compounds and their derivatives have historically been invaluable as a source of therapeutic agents, with pyrazole providing diverse functionality and stereochemical complexity in a five-membered ring structure. The incorporation of the trifluoromethyl group significantly enhances these properties through unique electronic and steric effects that can alter various physiochemical properties of the parent molecule, including lipophilicity, acidity, and hydrogen bonding capabilities.

The trifluoromethyl group is widely recognized for its significant role in medicinal chemistry and material science due to its distinctive electronic properties. When positioned at the 3-position of the pyrazole ring, as in 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-, this substituent provides enhanced metabolic stability and improved pharmacokinetic properties. The presence of the tert-butyl group at the 1-position further contributes to the compound's steric profile, potentially influencing its binding interactions and selectivity profiles.

Research has demonstrated that pyrazole-based compounds serve as important small molecules in drug discovery for neglected tropical diseases. Studies on structure-activity relationships have revealed that compounds containing bulky groups at the para position of phenyl rings attached to the 5-position of the pyrazole core exhibit enhanced antiparasitic effects. This finding underscores the importance of substituent positioning in determining biological activity and validates the strategic design principles employed in developing 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-.

Nomenclature and Classification within Pyrazole Family

The systematic nomenclature of 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the preferred name being 2-tert-butyl-5-(trifluoromethyl)-1H-pyrazol-3-one. This nomenclature system provides unambiguous identification of the compound's structural features, including the pyrazole core, hydroxyl functionality at the 5-position, tert-butyl substituent at the 1-position, and trifluoromethyl group at the 3-position.

The compound is classified within the broader family of pyrazoles, which are characterized as azoles with a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. Pyrazole itself has few applications, but many substituted pyrazoles are of significant commercial interest, particularly those containing fluorinated substituents. The Chemical Abstracts Service registry number 122431-41-8 provides unique identification for this specific compound, facilitating database searches and regulatory documentation.

Alternative nomenclature systems recognize this compound through several synonymous names, including 1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol and 1-tert-butyl-3-trifluoromethyl-1H-pyrazol-5-ol. The InChI identifier InChI=1S/C8H11F3N2O/c1-7(2,3)13-6(14)4-5(12-13)8(9,10)11/h4,12H,1-3H3 provides computational access to the compound's structure, while the SMILES notation CC(C)(C)N1C(=O)C=C(N1)C(F)(F)F enables database searching and structural analysis.

Table 1: Structural and Identification Data for 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-

Current Research Landscape and Applications Overview

The current research landscape surrounding 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- reflects the broader interest in trifluoromethylated heterocycles as privileged scaffolds in medicinal chemistry. Recent investigations have focused on developing practical synthetic methods for functionalized 1-methyl-3/5-trifluoromethyl-1H-pyrazoles, which serve as key intermediates for important building blocks relevant to medicinal and agrochemistry. These studies have established high-yielding procedures for synthesizing regioisomeric mixtures of target pyrazoles, with sophisticated separation techniques based on boiling point versus pressure diagram analysis.

Advanced synthetic strategies have emerged for introducing diverse functional groups into trifluoromethylated pyrazole frameworks. Flow reactor-based lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has enabled the synthesis of derivatives containing aldehydes, acids, boron pinacolates, lithium sulfinates, and sulfonyl chlorides. These methodological advances have significantly expanded the synthetic utility of trifluoromethylated pyrazoles as building blocks for complex molecule construction.

Contemporary research has also explored novel approaches to N-trifluoromethyl pyrazole synthesis, utilizing readily available di-Boc trifluoromethylhydrazine and various carbonyl compounds. These one-pot synthetic methods have demonstrated the feasibility of preparing diverse functionalized N-trifluoromethyl pyrazoles despite the inherent instability of trifluoromethylhydrazine intermediates. Optimization studies have identified dichloromethane combined with strong acids as crucial for suppressing undesired des-CF3 side products, highlighting the importance of reaction conditions in successful trifluoromethylation.

The pharmaceutical applications of trifluoromethylated pyrazoles continue to expand, with several notable therapeutic compounds incorporating this structural motif. These include celecoxib for treating pain and inflammation, compounds with anticancer activity against various cell lines, and derivatives with antiparasitic properties against Leishmania amazonensis and Trypanosoma cruzi. The structural features present in 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- position it as a valuable intermediate for accessing these biologically relevant targets.

Table 2: Recent Synthetic Methodologies for Trifluoromethylated Pyrazoles

Current investigations into biological activities have revealed that N-CF3 azoles demonstrate higher lipophilicity and potentially increased metabolic stability compared to their N-CH3 counterparts. This finding has significant implications for drug design, as enhanced lipophilicity can improve membrane permeability and bioavailability. Studies have also shown that various N-CF3 analogues of established drugs and bioactive molecules can be successfully prepared, expanding the chemical space available for pharmaceutical optimization.

属性

IUPAC Name |

2-tert-butyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O/c1-7(2,3)13-6(14)4-5(12-13)8(9,10)11/h4,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGXIUVQGMFJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=C(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434156 | |

| Record name | 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122431-41-8 | |

| Record name | 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Overview

The synthesis involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine or its salts in an acidic medium. This method eliminates the use of methyl hydrazine as a standalone reagent, which is hazardous and costly.

Procedure

- Reagents : Ethyl 4,4,4-trifluoroacetoacetate (starting material), methyl hydrazine sulfate (or other salts like hydrochloride), acetic acid, water.

- Reaction Conditions : Conducted at temperatures between 25°C and 100°C. Acids such as hydrochloric acid or sulfuric acid are used in combination with solvents like ethanol or methanol.

- Steps :

- Mix ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine salt in an acidic medium.

- Optionally add a buffering agent (e.g., sodium acetate) to adjust pH between 2.5 and 8.

- Heat the reaction mixture at ~85°C for up to 24 hours.

- Extract the product using ethyl acetate and wash with water and brine solution.

Example

Ethyl-4,4,4-trifluoroacetoacetate (1 g) was treated with methylhydrazine sulfate (0.782 g) in acetic acid (2.5 mL) and water (3 mL) at 85°C for 24 hours. The reaction yielded a white solid product (340 mg).

Advantages

Buffer-Assisted Synthesis

Reaction Overview

This method incorporates buffering agents to stabilize the reaction environment and improve yield.

Procedure

- Reagents : Ethyl 4,4,4-trifluoroacetoacetate, methyl hydrazine salt, sodium acetate (buffering agent), water.

- Reaction Conditions : Same as above but includes buffering agents to optimize pH.

- Steps :

- Add sodium acetate to ethyl 4,4,4-trifluoroacetoacetate before reacting with methyl hydrazine salt.

- Conduct the reaction at ~85°C for up to 24 hours.

- Cool the mixture to precipitate the product.

Example

Ethyl-4,4,4-trifluoroacetoacetate (20 g) was treated with sodium acetate (17.8 g) and methylhydrazine sulfate (15.7 g) in water at 85°C for 24 hours. The reaction yielded a white solid product with a yield of approximately 72%.

Advantages

Two-Step Synthesis Using Sodium Hydroxide

Reaction Overview

This method involves an initial condensation step followed by treatment with sodium hydroxide.

Procedure

- Reagents : Ethyl-4,4,4-trifluoromethylacetoacetate, methyl hydrazine, ethanol, sodium hydroxide.

- Reaction Conditions :

- Stage #1: Reaction conducted at room temperature under nitrogen atmosphere; heated to ~80°C for ~15 hours.

- Stage #2: Sodium hydroxide added to the mixture at room temperature; stirred for ~1 hour.

- Steps :

- Combine ethyl trifluoromethylacetoacetate and methylhydrazine in ethanol under nitrogen atmosphere.

- Heat the mixture to initiate condensation.

- Cool the solution and add sodium hydroxide for further processing.

- Extract using ethyl acetate and wash with HCl.

Example

Methylhydrazine (3.42 mL) was added to ethyl trifluoromethylacetoacetate (9.53 mL) in ethanol under nitrogen. After heating at ~80°C for ~15 hours and subsequent treatment with NaOH at room temperature for ~1 hour, the reaction yielded a yellow solid product (~97% yield).

Advantages

Data Table: Reaction Yields and Conditions

化学反应分析

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, resulting in the formation of pyrazolone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, to form difluoromethyl or monofluoromethyl derivatives. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: The tert-butyl and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Applications

1H-Pyrazol-5-ol derivatives have been investigated for their potential as pharmaceutical agents due to their biological activities. Some notable applications include:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with trifluoromethyl groups showed enhanced activity against various bacterial strains, making them candidates for antibiotic development .

- Anti-inflammatory Effects : Certain derivatives have been shown to inhibit inflammatory pathways, offering potential for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of cytokine production and inhibition of pro-inflammatory enzymes .

Agrochemical Applications

In the field of agrochemicals, 1H-Pyrazol-5-ol compounds are being explored for their efficacy as herbicides and fungicides:

- Herbicidal Activity : Studies have indicated that pyrazole-based compounds can effectively control weed species by inhibiting specific biochemical pathways in plants. This makes them valuable in agricultural settings where weed management is crucial .

- Fungicidal Properties : Research has also highlighted the fungicidal potential of these compounds against various fungal pathogens affecting crops. Their ability to disrupt fungal cell membranes contributes to their effectiveness .

Material Science Applications

The unique chemical structure of 1H-Pyrazol-5-ol derivatives lends itself to applications in material science:

- Polymer Additives : These compounds can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. For instance, studies have shown that adding pyrazole derivatives improves the thermal degradation temperature of polymers .

- Coatings and Adhesives : The incorporation of pyrazole compounds into coatings has been shown to improve adhesion properties and resistance to environmental factors, making them suitable for industrial applications .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Significant activity against bacterial strains |

| Anti-inflammatory agents | Inhibition of cytokine production | |

| Agrochemicals | Herbicides | Effective control of weed species |

| Fungicides | Disruption of fungal cell membranes | |

| Material Science | Polymer additives | Enhanced thermal stability |

| Coatings and adhesives | Improved adhesion and environmental resistance |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their antibacterial activity against Staphylococcus aureus. The results indicated that modifications at the trifluoromethyl position significantly increased potency compared to non-fluorinated analogs .

- Agrochemical Development : Research conducted by a team at a leading agricultural university demonstrated that a specific pyrazole derivative reduced weed biomass by over 70% in controlled field trials, showcasing its potential as a new herbicide formulation .

- Material Enhancement : A patent application described a process for incorporating pyrazole compounds into epoxy resins, resulting in a product with improved heat resistance and mechanical strength compared to traditional formulations .

作用机制

The mechanism of action of 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 5 can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Key Compounds:

1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol (C₁₀H₇F₃N₂O; MW: 232.17 g/mol) Substituents: Phenyl (position 1), CF₃ (position 3). Lower lipophilicity (logP ~2.1) than the target compound (estimated logP ~3.5).

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (C₂₀H₁₉F₃N₂O₄; MW: 408.37 g/mol)

- Substituents: 4-Methoxyphenyl (position 1), CF₃ (position 3), 3,4,5-trimethoxyphenyl (position 5).

- Methoxy groups enhance solubility but introduce metabolic liabilities (e.g., demethylation).

1-(tert-Butyl)-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine (C₁₄H₁₇F₃N₃O; MW: 324.30 g/mol)

- Substituents: tert-Butyl (position 1), 4-(trifluoromethoxy)phenyl (position 3), amine (position 5).

- The amine group enables hydrogen bonding but reduces acidity compared to the hydroxyl group in the target compound.

Physicochemical Properties Table:

| Compound | Molecular Formula | MW (g/mol) | logP* | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₈H₁₁F₃N₂O | 208.18 | ~3.5 | tert-Butyl (1), CF₃ (3), OH (5) |

| 1-Phenyl-3-CF₃-1H-pyrazol-5-ol | C₁₀H₇F₃N₂O | 232.17 | ~2.1 | Phenyl (1), CF₃ (3), OH (5) |

| 1-(4-Methoxyphenyl)-3-CF₃-5-(trimethoxy) | C₂₀H₁₉F₃N₂O₄ | 408.37 | ~1.8 | 4-Methoxy (1), CF₃ (3), trimethoxy (5) |

| 1-tert-Butyl-3-(4-CF₃O-phenyl)-5-amine | C₁₄H₁₇F₃N₃O | 324.30 | ~2.7 | tert-Butyl (1), 4-CF₃O-phenyl (3), NH₂ (5) |

*logP values estimated using fragment-based methods.

生物活性

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in drug development.

- Molecular Formula : C11H14F3N3O

- Molecular Weight : 243.25 g/mol

- CAS Number : 122431-37-2

Synthesis Methods

The synthesis of 1H-Pyrazol-5-ol derivatives often involves multi-step reactions utilizing starting materials like hydrazines and trifluoromethylated compounds. A notable method includes the reaction of substituted pyrazoles with trifluoromethyl groups under controlled conditions to enhance yield and selectivity .

Antiviral Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antiviral activity, particularly against HIV. For instance, compounds structurally related to 1H-Pyrazol-5-ol have shown effective inhibition of wild-type HIV-1 with EC50 values as low as 3.8 nmol/L, indicating a high potential for therapeutic use in antiviral treatments .

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. A series of studies highlighted that specific substitutions on the pyrazole ring can enhance anti-inflammatory activity, with some compounds demonstrating IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. For example, certain derivatives have shown promising results in inhibiting the growth of A549 lung cancer cells, with IC50 values ranging from 26 µM to 49.85 µM . The structure-activity relationship (SAR) indicates that modifications at the C5 position significantly influence biological efficacy.

Case Studies

| Compound | Activity Type | EC50/IC50 Value | Reference |

|---|---|---|---|

| I-11 | Anti-HIV | 3.8 nmol/L | |

| I-19 | Anti-inflammatory | 60.56 μg/mL | |

| Compound 4 | Anticancer | 26 µM |

The biological activity of 1H-Pyrazol-5-ol is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in viral replication and inflammatory processes. The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and increased bioavailability .

常见问题

Q. What synthetic methodologies are effective for preparing 1H-Pyrazol-5-ol derivatives with tert-butyl and trifluoromethyl substituents?

- Methodological Answer : The synthesis of tert-butyl- and trifluoromethyl-substituted pyrazoles typically involves alkylation or condensation reactions. For example, alkylation of pyrazolone precursors with tert-butyl halides in polar aprotic solvents (e.g., THF or DMF) under basic conditions (K₂CO₃) is common . Microwave-assisted synthesis can reduce reaction times (e.g., from 28 hours to minutes) by enhancing reaction kinetics . Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure products, as noted in procedures for RA1-RA10 derivatives .

Q. How should researchers characterize this compound, and what spectral data are critical for validation?

- Methodological Answer : Key characterization techniques include:

- ¹H/¹³C NMR : Identify resonances for the tert-butyl group (δ ~1.2–1.4 ppm for CH₃, singlet) and trifluoromethyl (δ ~110–120 ppm in ¹³C NMR, quartet in ¹⁹F NMR) .

- IR Spectroscopy : Confirm the presence of hydroxyl (broad peak ~3200–3500 cm⁻¹) and C=O/C=N stretches (~1650–1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₈H₁₁F₃N₂O, MW 208.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar pyrazole derivatives?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or regiochemical ambiguities. Strategies include:

- Variable Temperature NMR : Detect dynamic equilibria by observing peak broadening or splitting at low temperatures .

- X-ray Crystallography : Resolve regiochemistry of substituents (e.g., tert-butyl vs. trifluoromethyl positioning) .

- Computational Modeling (DFT) : Predict ¹H/¹³C chemical shifts using Gaussian or ORCA software to compare with experimental data .

Q. What strategies optimize reaction yields for multifluorinated pyrazolone derivatives?

- Methodological Answer :

- Solvent Selection : Use DMF or THF for solubility of fluorinated intermediates; avoid protic solvents to prevent side reactions .

- Catalyst-Free Tandem Reactions : Employ Knoevenagel-Michael cascades (e.g., aryl aldehydes + pyrazolinones) for high yields (93–99%) without metal catalysts .

- Microwave Irradiation : Accelerate reactions (5–10 minutes vs. hours) and improve regioselectivity .

Q. How do tert-butyl and trifluoromethyl groups influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The tert-butyl group increases logP (hydrophobicity), while trifluoromethyl enhances metabolic stability and electronegativity .

- Thermal Stability : Thermogravimetric analysis (TGA) shows trifluoromethyl derivatives decompose at higher temperatures (~250–300°C) due to strong C-F bonds .

- Acidity : The hydroxyl group’s pKa is lowered by electron-withdrawing trifluoromethyl (~8–9 vs. ~10 for unsubstituted pyrazoles), affecting solubility and reactivity .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity (e.g., MIC against S. aureus/E. coli) or antitumor potential (MTT assay on cancer cell lines) using concentrations from 1–100 µM .

- Control Experiments : Include structurally analogous compounds without trifluoromethyl/tert-butyl groups to isolate substituent effects .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .

Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Molecular Orbital Calculations (HOMO/LUMO) : Use Gaussian09 to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., solvation in DMSO) using GROMACS .

- Docking Studies (AutoDock Vina) : Model interactions with biological targets (e.g., enzymes) to guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。